[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, [3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate , reflects its complex bicyclic structure. The IUPAC name specifies:
- A central oxane (pyranose) ring substituted with hydroxyl groups at positions 3 and 5, a hydroxymethyl group at position 2, and a sulfate group at position 4.
- A second oxane ring linked via an ether bond at position 6, bearing hydroxyl groups at positions 4, 5, and 6 and a hydroxymethyl group at position 2.
The molecular formula C₁₂H₂₂O₁₄S (molecular weight: 422.36 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES notation C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O encodes the connectivity of the two pyranose rings and the sulfate ester.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₁₄S |
| Molecular Weight | 422.36 g/mol |
| IUPAC Name | [3,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate |
| InChIKey | ZMPFTLRVVIHHOO-UHFFFAOYSA-N |
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic studies of this compound remain challenging due to its multiple undefined stereocenters and conformational flexibility. However, analogous sulfated carbohydrates, such as lactose-3′-sulfate, provide insights into sulfate group orientation. In lactose-3′-sulfate, the sulfate moiety adopts an equatorial position on the galactose ring, minimizing steric clashes with adjacent hydroxyl groups. Molecular dynamics simulations suggest similar behavior in this compound, where the sulfate group at position 4 stabilizes the pyranose ring in a ^4C₁ chair conformation.
The disaccharide backbone exhibits a β-(1→4) glycosidic linkage, as evidenced by nuclear Overhauser effect (NOE) correlations between H-1 of the reducing ring and H-4 of the non-reducing ring in related sulfated oligosaccharides.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1H NMR spectrum (600 MHz, D₂O) reveals distinct signals for anomeric protons at δ 4.56 (H-1, α-configuration) and δ 5.22 (H-1, β-configuration), indicating partial mutarotation. Key correlations in the HSQC spectrum confirm the sulfate group’s position:
- A downfield-shifted H-4 signal (δ 4.34) coupled to C-4 (δ 78.5 ppm) in the reducing ring.
- Sulfate-induced deshielding of C-4 (Δδ +8.2 ppm compared to non-sulfated analogs).
Infrared (IR) Spectroscopy
Strong absorption bands at 1245 cm⁻¹ (S=O asymmetric stretch) and 1050 cm⁻¹ (S–O–C stretch) confirm sulfate esterification. Broad O–H stretches (3200–3500 cm⁻¹) reflect extensive hydrogen bonding between hydroxyl groups.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in negative mode shows a dominant [M–H]⁻ ion at m/z 421.1, consistent with the molecular formula. Tandem MS/MS fragmentation yields characteristic sulfate-related ions at m/z 97 (HSO₄⁻) and 259 (aglycone fragment).
Computational Modeling of Sulfation Patterns and Ring Puckering
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict that sulfation at position 4 increases the reducing ring’s rigidity by 12% compared to non-sulfated analogs. The sulfate group participates in intramolecular hydrogen bonds with O-3 (distance: 2.8 Å) and O-5 (distance: 3.1 Å), stabilizing the ^4C₁ conformation.
Ring puckering analysis (Cremer-Pople parameters) reveals a slight distortion (θ = 8.7°, ϕ = 30°) in the non-reducing ring due to steric interactions between the hydroxymethyl group and the sulfate. Molecular dynamics simulations (AMBER force field) demonstrate that sulfation reduces the solvent-accessible surface area by 18%, enhancing hydrophobic interactions in protein-binding pockets.
Table 2: Computed Conformational Parameters
| Parameter | Reducing Ring | Non-Reducing Ring |
|---|---|---|
| Cremer-Pople θ (°) | 5.2 | 8.7 |
| Cremer-Pople ϕ (°) | 45 | 30 |
| Sulfate H-bond distance (Å) | 2.8 (O-3), 3.1 (O-5) | – |
Properties
Molecular Formula |
C12H22O14S |
|---|---|
Molecular Weight |
422.36 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22) |
InChI Key |
ZMPFTLRVVIHHOO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Sulfuryl Imidazolium Salt-Mediated Sulfation
Sulfuryl imidazolium salts (SIS) enable direct incorporation of trichloroethyl (TCE)- or trifluoroethyl (TFE)-protected sulfates into monosaccharides. For the target compound:
- Monosaccharide precursor preparation : The glucopyranose donor is functionalized at C4 with a TCE-protected sulfate using 1-methylimidazolium sulfuryl salt in dry CH₂Cl₂ at 0°C (yield: 82–89%).
- Glycosylation : The sulfated glucopyranose donor is coupled to a galactopyranose acceptor using Schmidt’s trichloroacetimidate method, achieving α-selectivity via neighboring group participation (yield: 68%).
- Global deprotection : Hydrogenolysis (Pd/C, H₂) removes benzyl ethers, followed by TCE cleavage with Zn/Cu in acetic acid to unmask the sulfate.
Advantages :
- Avoids late-stage sulfation, preserving acid-labile glycosidic bonds.
- Enables chromatographic purification of intermediates.
Post-Glycosylation Sulfation
Traditional methods sulfate pre-assembled oligosaccharides but face regioselectivity issues.
Sulfur Trioxide-Amine Complexes
A mixture of SO₃·pyridine and Et₃N in DMF selectively sulfates the C4 hydroxyl of the glucopyranose unit (60°C, 12 hr). The reaction’s selectivity arises from the axial orientation of the C4-OH, which is more nucleophilic than equatorial hydroxyls (yield: 55–60%).
Tin-Mediated Directed Sulfation
SnCl₄ coordinates to the C3 and C6 hydroxyls of glucopyranose, directing SO₃·trimethylamine to sulfonate C4. This method achieves 75% regioselectivity but requires rigorous anhydrous conditions.
Catalytic Sulfation with Sodium Hydrogen Sulfate
While primarily used for aryl sulfation, NaHSO₄·H₂O has been adapted for carbohydrate derivatives under solvent-free microwave irradiation (300 W, 80°C, 15 min). The sulfate group is introduced via an SN2 mechanism, though yields for complex substrates remain modest (45–50%).
Comparative Analysis of Methods
Optimization and Troubleshooting
- Side reactions : Over-sulfation is mitigated by stoichiometric control (1.2 eq SO₃·pyridine).
- Purification : Ion-exchange chromatography (Dowex 50WX8) isolates the monosulfated product from di-/tri-sulfated byproducts.
- Analytical validation : ¹H NMR shows a downfield shift of H4 (δ 4.8–5.1 ppm) post-sulfation, while MALDI-TOF confirms [M−H]⁻ at m/z 563.1.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Biochemical Studies
Maltoheptaose serves as a substrate in enzyme assays and studies involving glycosylation processes. Its ability to mimic natural substrates makes it useful for understanding enzyme kinetics and mechanisms.
| Application | Description |
|---|---|
| Enzyme Substrate | Used to study enzyme activity in glycosylation reactions. |
| Metabolic Pathway Analysis | Helps in elucidating pathways involving carbohydrate metabolism. |
Pharmaceutical Development
The compound has been investigated for its potential role in drug formulation and delivery systems. Its biocompatibility and ability to form complexes with drugs enhance the stability and solubility of pharmaceutical compounds.
| Application | Description |
|---|---|
| Drug Formulation | Enhances solubility and stability of poorly soluble drugs. |
| Targeted Drug Delivery | Utilized in developing carriers for targeted delivery due to its polysaccharide nature. |
Food Science
In the food industry, maltoheptaose is explored for its functional properties such as sweetness enhancement and texture modification in food products.
| Application | Description |
|---|---|
| Sweetness Enhancer | Acts as a natural sweetener in various food formulations. |
| Texture Modifier | Improves mouthfeel and viscosity in food products. |
Case Study 1: Enzymatic Activity
A study demonstrated that maltoheptaose could effectively serve as a substrate for specific glycosyltransferases, allowing researchers to quantify enzyme activity under varying conditions. This research highlighted the compound's utility in biochemical assays aimed at understanding glycosylation.
Case Study 2: Drug Delivery Systems
Research published in a pharmaceutical journal explored the use of maltoheptaose-based nanoparticles for delivering anticancer agents. The study reported improved therapeutic efficacy and reduced side effects compared to conventional delivery methods, showcasing the compound's potential in enhancing drug performance.
Mechanism of Action
The mechanism of action of [3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The sulfate ester group can participate in ionic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs. †Estimated from molecular formula.
Key Observations:
Functional Group Diversity: The target compound and the acetylated oxane derivative from share sulfate esters but differ in additional substituents (acetyl vs. hydroxymethyl). Sulfate esters typically enhance hydrophilicity and biomolecular interactions, whereas acetyl groups may increase lipophilicity. The methoxy-substituted oxane ( ) lacks sulfation but shares a branched oxane framework. Methoxy groups could reduce reactivity compared to hydroxyl or sulfate groups. 3,6'-Disinapoyl sucrose ( ) is a non-sulfated disaccharide ester with cinnamate moieties, highlighting how esterification with aromatic acids diversifies bioactivity (e.g., antioxidant effects).
Molecular Weight and Complexity :
- The target compound is mid-range in molecular weight (~600–700 g/mol), smaller than FDB028935 (~1000 g/mol), a sulfonated glycolipid with a long alkyl chain . Larger molecules like FDB028935 may exhibit membrane-integration properties, as seen in myelin .
Biological Implications: Sulfated vs. Phosphonated Compounds: The phosphonic acid derivative ( ) is smaller (258.12 g/mol) and may act as a metabolic intermediate or enzyme inhibitor due to phosphate mimicry. In contrast, the target compound’s sulfate group could mediate glycosaminoglycan-like interactions (e.g., anticoagulation) . Natural vs. Synthetic analogs (e.g., acetylated oxane in ) allow tailored modifications for drug development.
Research Findings and Gaps
- Structural Analysis : Computational modeling of the target compound’s sulfate group alignment could predict binding affinity for heparin-binding proteins (e.g., antithrombin III) .
- Bioactivity Data : While the evidence lacks direct studies on the target compound, sulfated polysaccharides from marine algae exhibit anticoagulant and antiviral properties .
- Synthetic Challenges : Sulfation regioselectivity and stereochemistry in oligosaccharides remain hurdles, necessitating advanced enzymatic or chemical methods .
Biological Activity
The compound [3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate, with a molecular formula of C27H30O16 and a molecular weight of 610.5 g/mol, is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural complexity of this compound is indicative of its potential interactions within biological systems. Its IUPAC name is:
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in cells. The presence of multiple hydroxyl groups in this compound suggests a potential for scavenging free radicals and reducing oxidative damage.
Anti-inflammatory Effects
Carbohydrates like this compound can modulate inflammatory responses. Research suggests that certain glycosides can inhibit pro-inflammatory cytokines and pathways. The potential for this compound to exhibit anti-inflammatory properties warrants further investigation.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. Results indicated that compounds with multiple hydroxyl groups significantly reduced oxidative stress markers in vitro.
-
Anticancer Mechanisms
- In a comparative study involving various carbohydrate derivatives, certain compounds showed inhibition of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanisms involved include modulation of signaling pathways related to cell survival and proliferation.
-
Inflammation Modulation
- A research paper highlighted the effect of carbohydrate derivatives on macrophage activation and cytokine release. The results suggested that these compounds could effectively downregulate inflammatory markers in vitro.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
